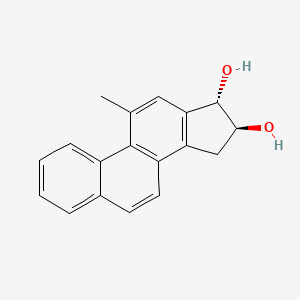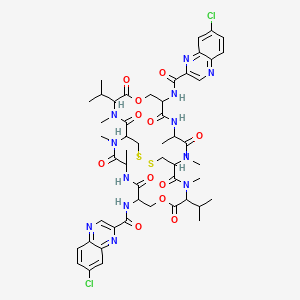
Bis(7-chloro)triostin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(7-chloro)triostin A is a derivative of triostin A, a member of the quinoxaline antibiotics. It is characterized by a disulfide-bridged cyclic octadepsipeptide backbone with two covalently side chain-linked quinoxaline chromophores. This compound is known for its potent DNA-binding properties, which contribute to its significant antitumor activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(7-chloro)triostin A can be synthesized by supplementing cultures of the producing organism, Streptomyces triostinicus, with a variety of aromatic carboxylic acids. The addition of a chlorine atom at position 7 of the quinoxaline ring is a key modification . The synthetic route involves high-pressure liquid chromatography and nuclear magnetic resonance for purification and characterization .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces triostinicus, followed by chemical modification to introduce the chlorine atoms. The process requires stringent control of fermentation conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(7-chloro)triostin A undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline chromophores can be reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(7-chloro)triostin A has several scientific research applications:
Wirkmechanismus
Bis(7-chloro)triostin A exerts its effects by binding to double-stranded DNA through bisintercalation. The quinoxaline chromophores insert into the minor groove of the DNA, stabilizing the DNA structure and inhibiting replication and transcription. This binding is highly selective for guanosine-cytosine-rich sequences . The compound also inhibits hypoxia-inducible factor 1 (HIF-1) transcriptional activation, contributing to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triostin A: The parent compound, known for its DNA-binding properties and antitumor activity.
Echinomycin: Another quinoxaline antibiotic with similar DNA-binding properties and antitumor activity.
Thiocoraline: A quinoxaline antibiotic with a similar mechanism of action.
Uniqueness
Bis(7-chloro)triostin A is unique due to the presence of chlorine atoms at position 7 of the quinoxaline rings, which enhances its DNA-binding affinity and selectivity for guanosine-cytosine-rich sequences. This modification also contributes to its potent antitumor activity .
Eigenschaften
CAS-Nummer |
85502-73-4 |
|---|---|
Molekularformel |
C50H60Cl2N12O12S2 |
Molekulargewicht |
1156.1 g/mol |
IUPAC-Name |
7-chloro-N-[20-[(7-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-29-13-11-27(51)15-31(29)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-30-14-12-28(52)16-32(30)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |
InChI-Schlüssel |
YHVHVIASWYZGRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=CC(=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=CC(=CC6=N5)Cl)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


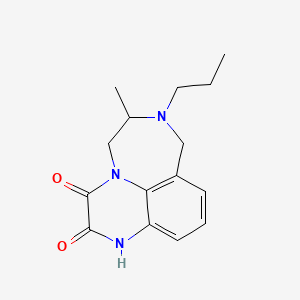
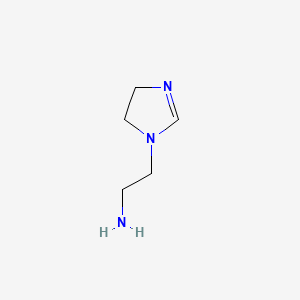
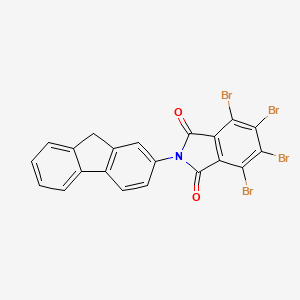
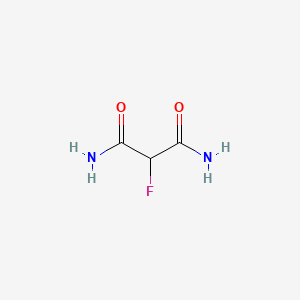
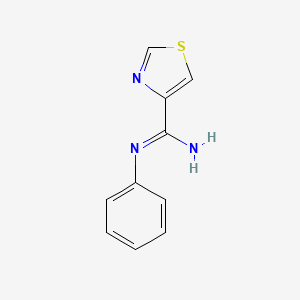
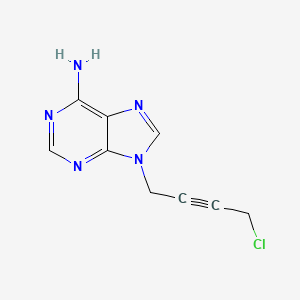
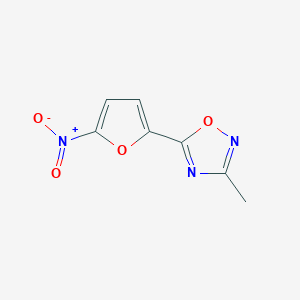

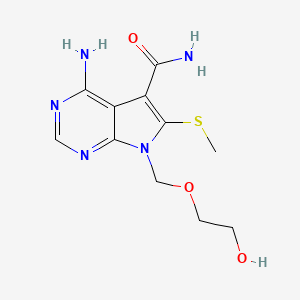


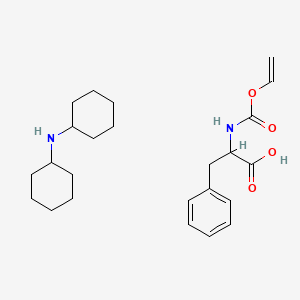
acetate](/img/structure/B12800057.png)
